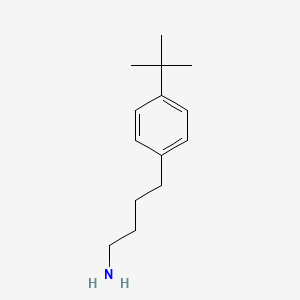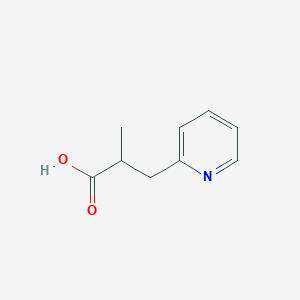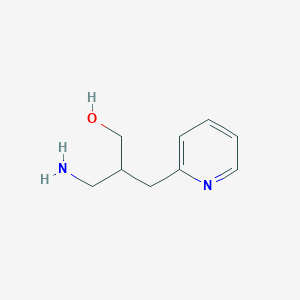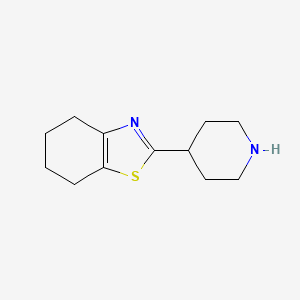
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, also known as BPHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPHA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to inhibit the activity of cyclooxygenase (COX) enzymes. In
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also demonstrated the anti-inflammatory properties of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid by inhibiting the activity of COX enzymes, which are responsible for the production of inflammatory mediators. Additionally, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid exerts its therapeutic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation, while sparing the activity of COX-1 enzymes, which are responsible for the production of prostaglandins that maintain normal physiological functions. This selective inhibition of COX-2 enzymes by 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to have various biochemical and physiological effects in animal models and human studies. In animal models, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in neurodegenerative diseases. In human studies, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to reduce pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. Additionally, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid has several advantages for lab experiments, including its selective inhibition of COX-2 enzymes, its potential therapeutic applications in various diseases, and its favorable safety profile. However, 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid also has some limitations, including its relatively low yield in the synthesis process and its potential for off-target effects on other enzymes and pathways.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, including the development of more efficient synthesis methods to increase the yield of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid, the investigation of its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes, and the exploration of its potential for combination therapy with other drugs. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid and to investigate its potential for the treatment of other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)13-6-4-12(5-7-13)14(15(18)19)17-8-10-20-11-9-17/h4-7,14H,8-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLMUXOBFSXBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-2-(morpholin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3072937.png)
![3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid](/img/structure/B3072945.png)

![4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride](/img/structure/B3072951.png)
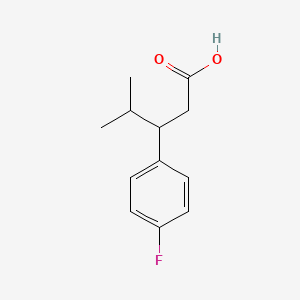


![2-[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072975.png)
![2-[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3072979.png)
